2-{[(4-Chlorophenyl)imino]methyl}-4-nitrophenol
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Overview
Description
2-{[(4-Chlorophenyl)imino]methyl}-4-nitrophenol is an organic compound with a Schiff base structure. Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their applications in various fields, including biological and medical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorophenyl)imino]methyl}-4-nitrophenol typically involves the condensation reaction between 4-chloroaniline and 4-nitrobenzaldehyde in an ethanol solution. The reaction is carried out under reflux conditions for several hours, followed by cooling and crystallization to obtain the final product . The reaction can be represented as follows:
[ \text{4-chloroaniline} + \text{4-nitrobenzaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)imino]methyl}-4-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The phenolic group can be oxidized to a quinone derivative under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 2-{[(4-Aminophenyl)imino]methyl}-4-nitrophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
2-{[(4-Chlorophenyl)imino]methyl}-4-nitrophenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: The compound is used to investigate enzyme interactions and molecular docking studies.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)imino]methyl}-4-nitrophenol involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-{[(3-Chlorophenyl)imino]methyl}-4-nitrophenol: Similar structure but with a chlorine atom at the 3-position instead of the 4-position.
2-{[(4-Bromophenyl)imino]methyl}-4-nitrophenol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-{[(4-Chlorophenyl)imino]methyl}-4-nitrophenol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
Properties
CAS No. |
5280-15-9 |
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Molecular Formula |
C13H9ClN2O3 |
Molecular Weight |
276.67 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-1-3-11(4-2-10)15-8-9-7-12(16(18)19)5-6-13(9)17/h1-8,17H |
InChI Key |
SJWJEXXYMFEKIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
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